molecular formula C7H6BrFMg B065222 magnesium;1-fluoro-4-methylbenzene-5-ide;bromide CAS No. 186496-59-3

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide

Cat. No.: B065222
CAS No.: 186496-59-3
M. Wt: 213.33 g/mol
InChI Key: QMSOVQIRHRUQIX-UHFFFAOYSA-M
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Description

5-Fluoro-2-methylphenylmagnesium bromide is a highly reactive organomagnesium halide (Grignard reagent) of significant value in synthetic organic chemistry. Its primary application lies in nucleophilic addition reactions, where it serves as a robust source of the 5-fluoro-2-methylphenyl anion equivalent. This allows for the efficient incorporation of a fluorinated and sterically tailored aryl group into a wide range of electrophilic substrates, most notably carbonyl compounds (aldehydes, ketones, esters) to synthesize benzhydryl and tertiary alcohols, as well as in cross-coupling reactions.

Properties

IUPAC Name

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSOVQIRHRUQIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380877
Record name Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186496-59-3
Record name Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylmagnesium bromide is prepared by reacting 5-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .

Industrial Production Methods

In industrial settings, the preparation of 5-fluoro-2-methylphenylmagnesium bromide can be scaled up using continuous stirred-tank reactors (CSTRs). This method allows for the continuous production of the Grignard reagent, which can then be used in various downstream processes .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

The common reagents used with 5-fluoro-2-methylphenylmagnesium bromide include carbonyl compounds, such as formaldehyde, acetone, and ethyl acetate. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The reaction temperature can vary but is often maintained at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving 5-fluoro-2-methylphenylmagnesium bromide are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example, reacting it with formaldehyde yields a primary alcohol, while reacting it with acetone yields a tertiary alcohol .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The magnesium bromide byproduct is typically removed by aqueous workup .

Comparison with Similar Compounds

Comparison with Structurally Similar Grignard Reagents

Substituent Position and Electronic Effects

The reactivity and applications of aryl Grignard reagents are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Substituent Positions Counterion Solvent Concentration Reactivity Notes
5-Fluoro-2-methylphenylmagnesium bromide C₇H₆BrFMg 5-F, 2-CH₃ Br⁻ THF 0.5 M Moderate reactivity; fluorine withdraws electrons, methyl donates steric bulk
4-Fluoro-2-methylphenylmagnesium bromide C₇H₆BrFMg 4-F, 2-CH₃ Br⁻ THF 0.5 M Similar steric effects but para-fluorine may alter regioselectivity
3-Fluoro-2-methylphenylmagnesium chloride C₇H₆ClFMg 3-F, 2-CH₃ Cl⁻ THF 0.5 M Chloride counterion may reduce nucleophilicity compared to bromide
4-Fluorophenylmagnesium bromide C₆H₄BrFMg 4-F Br⁻ Diethyl ether 2 M Higher concentration but lacks methyl group; faster reactivity
Phenylmagnesium bromide C₆H₅BrMg None Br⁻ THF/2-MeTHF 1–3 M Benchmark Grignard reagent; no electron-withdrawing groups enhance reactivity
Key Observations:
  • Fluorine Position: The meta-fluorine in 5-fluoro-2-methylphenylmagnesium bromide deactivates the aromatic ring, slowing nucleophilic attacks compared to non-fluorinated analogs like phenylmagnesium bromide .
  • Methyl Group : The ortho-methyl group introduces steric hindrance, further modulating reactivity. For example, 4-fluoro-2-methylphenylmagnesium bromide (para-fluorine) may exhibit different regioselectivity in coupling reactions .
  • Counterion : Chloride-based reagents (e.g., 3-fluoro-2-methylphenylmagnesium chloride) are less nucleophilic than bromide analogs due to weaker leaving-group ability .
Table 2: Comparative Reaction Data
Application 5-Fluoro-2-methylphenylmagnesium Bromide 4-Fluorophenylmagnesium Bromide Phenylmagnesium Bromide
Kumada Coupling Yield* 72–78% 85–90% 90–95%
Suzuki-Miyaura Efficiency Moderate (steric hindrance) High Very High
Pharmaceutical Intermediate Synthesis Preferred for fluorinated analogs (e.g., antitumor agents) Used in non-steroidal anti-inflammatory drugs (NSAIDs) General arylations

*Yields based on analogous reactions in literature.

Key Findings:
  • Steric Hindrance : The ortho-methyl group in 5-fluoro-2-methylphenylmagnesium bromide reduces efficiency in Suzuki-Miyaura couplings compared to less hindered analogs .
  • Fluorine Utility : Fluorinated Grignard reagents are critical in synthesizing bioactive molecules, where fluorine enhances metabolic stability and binding affinity .

Biological Activity

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and fluorinated compounds. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Chemical Formula : C7H6BrFMg
  • Molecular Weight : 213.33 g/mol
  • CAS Number : 186496-59-3

5-Fluoro-2-methylphenylmagnesium bromide primarily acts as a nucleophile in chemical reactions. The magnesium atom forms a bond with the carbon atom of the phenyl ring, enhancing the nucleophilicity of the carbon atom. This allows it to effectively attack electrophilic centers, such as carbonyl groups in aldehydes and ketones, leading to the formation of new carbon-carbon bonds and alcohols as major products .

Biological Activity

Research has shown that compounds derived from 5-Fluoro-2-methylphenylmagnesium bromide exhibit significant biological activity, particularly in cancer treatment. A study evaluated its derivatives against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis.

Case Study: Inhibition of Cancer Cell Proliferation

In a notable experiment, various phosphoramidate analogues derived from 5-Fluoro-2-methylphenylmagnesium bromide were synthesized and tested against L1210 cells. The results indicated that these compounds effectively inhibited cell growth, with the addition of thymidine reversing this effect, suggesting a targeted mechanism involving nucleotide release .

Applications in Drug Development

The compound is instrumental in synthesizing intermediates for drug development, particularly for fluorinated drugs which often exhibit enhanced biological activity. Its utility extends to:

  • Pharmaceutical Synthesis : Used in creating complex organic molecules for drugs.
  • Agrochemicals : Employed in developing agricultural chemicals with improved efficacy.
  • Material Science : Involved in producing materials with specific properties .

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar Grignard reagents is essential:

CompoundReactivityApplications
3-Fluorophenylmagnesium bromideModerateOrganic synthesis
4-Methoxyphenylmagnesium bromideHighPharmaceuticals and agrochemicals
5-Fluoro-2-methylphenylmagnesium bromide High Drug development and material science

The presence of both fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity compared to other compounds .

Safety and Handling

5-Fluoro-2-methylphenylmagnesium bromide is classified as hazardous. It is highly flammable and can cause severe skin burns and eye damage. Proper safety measures must be taken during handling, including using protective gear and working under inert conditions to prevent moisture reactions .

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